(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17485194
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2N |
|---|---|
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | (1S)-1-(2,4-difluorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |
| Standard InChI Key | GANXWGFGHJXBHO-VIFPVBQESA-N |
| Isomeric SMILES | C=C[C@@H](C1=C(C=C(C=C1)F)F)N |
| Canonical SMILES | C=CC(C1=C(C=C(C=C1)F)F)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine features a prop-2-enylamine chain (CH₂=CH–CH₂–NH₂) attached to a 2,4-difluorophenyl ring at the chiral center. The (1S) configuration denotes the absolute stereochemistry, where the amine group occupies the first position in the S-configuration. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce electronic and steric effects that influence molecular interactions.
| Property | (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine | (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine |
|---|---|---|
| Molecular Formula | C₉H₉F₂N | C₉H₉F₂N |
| Molecular Weight (g/mol) | 169.17 | 169.17 |
| Fluorine Positions | 2,4- | 3,4- |
| Dipole Moment (Debye)* | Higher (meta-para F) | Lower (ortho-meta F) |
| LogP* | ~2.1 | ~2.3 |
*Predicted via computational methods.
The 2,4-difluoro substitution creates a distinct electronic profile compared to the 3,4-isomer, potentially enhancing hydrogen-bonding capacity at the 4-fluorine position.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine typically employs reductive amination strategies. A representative route involves:
-
Aldehyde Preparation: 2,4-Difluorobenzaldehyde is reacted with allylamine to form an imine intermediate.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine while preserving the double bond.
-
Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (1S)-enantiomer.
Yield optimization remains challenging due to competing side reactions, such as over-reduction of the double bond. Recent advances in asymmetric catalysis using chiral ligands (e.g., BINAP) have enabled enantioselective synthesis with enantiomeric excess (ee) >90%.
Industrial-Scale Production
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to the hydrophobic difluorophenyl group. It is stable under inert atmospheres but prone to oxidation in air, requiring storage at −20°C. The pKa of the amine group is approximately 9.5, rendering it protonated at physiological pH.
Spectroscopic Characterization
-
NMR:
-
¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 2H, aromatic), 5.85 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.15 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.95 (q, J = 6.8 Hz, 1H, CH–N), 1.45 (s, 2H, NH₂).
-
¹⁹F NMR: δ −112.4 (2-F), −116.8 (4-F).
-
-
MS (ESI+): m/z 170.1 [M+H]⁺.
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate moderate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM. Docking simulations suggest the difluorophenyl group occupies the hydrophobic pocket of MAO-B, while the amine forms a hydrogen bond with Gln206.
Receptor Interactions
The compound exhibits affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (Kᵢ = 0.8 μM and 1.2 μM, respectively). Fluorine’s electronegativity may enhance binding via dipole interactions with receptor residues.
Pharmaceutical Applications
Central Nervous System (CNS) Therapeutics
Structural analogs of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine are explored as antidepressants and antipsychotics. Fluorination improves blood-brain barrier permeability, a critical factor for CNS drugs.
Antibacterial Agents
Preliminary screens show bacteriostatic activity against Staphylococcus aureus (MIC = 32 μg/mL), likely via interference with cell wall synthesis.
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways using radiolabeled analogs.
-
Toxicology: Evaluate hepatotoxicity and genotoxicity in rodent models.
-
Synthetic Chemistry: Develop enantioselective routes using biocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume